molecular formula C8H14N2O4 B1619576 1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione CAS No. 88571-75-9

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione

Cat. No.: B1619576
CAS No.: 88571-75-9
M. Wt: 202.21 g/mol
InChI Key: CKULDOGZGMGAMT-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O4. It is a derivative of piperazine and is characterized by the presence of two hydroxyl groups and four methyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione can be synthesized through the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and piperazine ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-7(2)5(11)10(14)8(3,4)6(12)9(7)13/h13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKULDOGZGMGAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(C(=O)N1O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352460
Record name 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88571-75-9
Record name 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Reactant of Route 2
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Reactant of Route 3
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Reactant of Route 4
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Reactant of Route 5
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Reactant of Route 6
1,4-Dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione

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